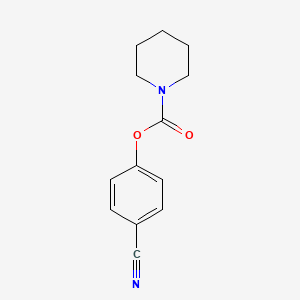![molecular formula C20H19N5O2S B2801601 2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1217063-13-2](/img/structure/B2801601.png)
2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-methoxyphenyl)acetamide” is a derivative of the 1,2,4-triazolo[4,3-a]quinoxaline class . These compounds have been studied for their potential anticancer activity . They are known to intercalate DNA and have been evaluated against various cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds involves a bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline . An efficient approach to quinazolin-4(3H)-ones, which are structurally related, has been developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of these compounds includes essential structural fragments for effective binding with the binding site of PCAF (P300/CBP-associated factor), a protein that has been targeted for the treatment of cancer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-methoxyphenyl)acetamide: derivatives have shown promise as anticancer agents. Specifically, they exhibit DNA intercalation activities, making them potential candidates for cancer treatment . Molecular docking studies reveal their binding modes with DNA, and some derivatives display significant activity against cancer cell lines, such as HepG2, HCT-116, and MCF-7.
Bioisosterism-Guided Approach
Researchers have explored the bioisosteric modification of the triazolophthalazine ring system based on this compound. The resulting derivatives were evaluated for anticancer activity against human cancer cell lines, demonstrating comparable cytotoxicity to doxorubicin .
Anti-VEGFR-2 Activity
A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including our compound of interest, were designed and synthesized. These derivatives were investigated for their anti-proliferative and anti-VEGFR-2 (vascular endothelial growth factor receptor 2) properties .
Potential Template for Analog Design
Compound 12d, derived from our molecule, exhibited potent anticancer activity against multiple cell lines. Although its activity is lower than that of doxorubicin, it serves as a template for future design and optimization of more potent analogs .
Targeting PCAF Bromodomain
While not directly related to cancer, bioisosteric modifications of the triazolophthalazine ring system have implications beyond oncology. For instance, targeting the PCAF bromodomain using similar compounds has emerged as a therapeutic strategy .
DNA Binding Affinities
Compound 12d demonstrated high binding affinity for DNA, effectively intercalating with decreased IC50 values. Other derivatives also exhibited good DNA-binding affinities, providing insights into their potential mechanisms of action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-3-17-23-24-19-20(22-15-9-4-5-10-16(15)25(17)19)28-12-18(26)21-13-7-6-8-14(11-13)27-2/h4-11H,3,12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJIHYKAPADNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2801518.png)
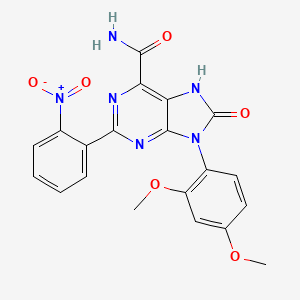
![2-amino-4-benzyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2801522.png)
![4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2801526.png)
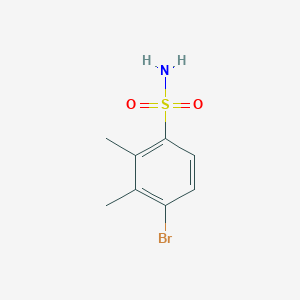
![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B2801529.png)
![(E)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-N-methyl-2-propenamide](/img/structure/B2801530.png)
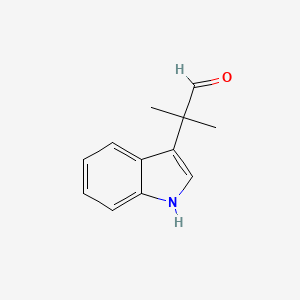

![4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzamide](/img/structure/B2801534.png)
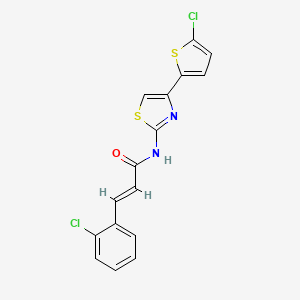
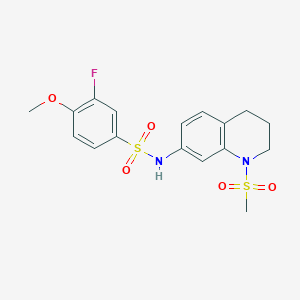
![9-isobutyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2801539.png)
